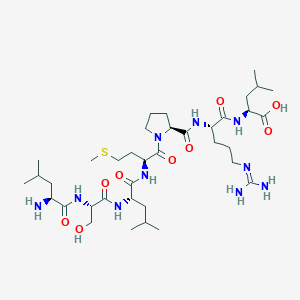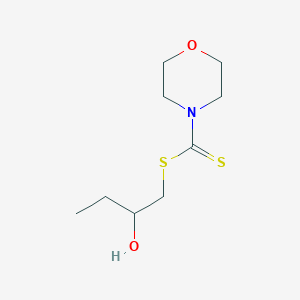![molecular formula C17H19N7O7S B14180886 N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide CAS No. 873556-29-7](/img/structure/B14180886.png)
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide is a complex organic compound that features a unique combination of functional groups, including an aminopurine moiety, a dihydroxyoxolane ring, and a sulfamoyl-linked hydroxybenzamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide typically involves multiple steps:
Formation of the aminopurine moiety: This step involves the synthesis of the 6-aminopurine derivative through a series of nucleophilic substitution reactions.
Construction of the dihydroxyoxolane ring: This is achieved through cyclization reactions involving appropriate diol precursors.
Linking the sulfamoyl group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Coupling with hydroxybenzamide: The final step involves coupling the sulfamoyl intermediate with 2-hydroxybenzamide under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
化学反応の分析
Types of Reactions
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes involved in nucleotide synthesis or DNA replication.
Pathways Involved: The compound can interfere with the enzymatic activity by mimicking natural substrates or binding to active sites, thereby inhibiting the normal function of the enzyme.
類似化合物との比較
Similar Compounds
- **N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzoic acid
- **N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzylamine
Uniqueness
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
CAS番号 |
873556-29-7 |
|---|---|
分子式 |
C17H19N7O7S |
分子量 |
465.4 g/mol |
IUPAC名 |
N-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfamoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H19N7O7S/c18-14-11-15(20-6-19-14)24(7-21-11)17-13(27)12(26)10(31-17)5-22-32(29,30)23-16(28)8-3-1-2-4-9(8)25/h1-4,6-7,10,12-13,17,22,25-27H,5H2,(H,23,28)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 |
InChIキー |
CHPCUEVDLWQUFT-CNEMSGBDSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)NC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NS(=O)(=O)NCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
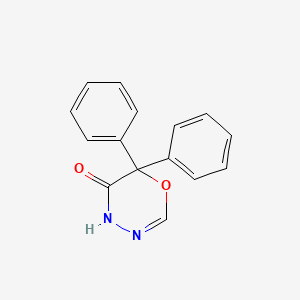
![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![Diphenyl[7-(triethoxysilyl)heptyl]phosphane](/img/structure/B14180849.png)
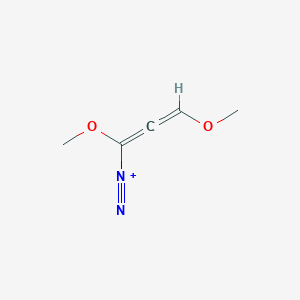
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
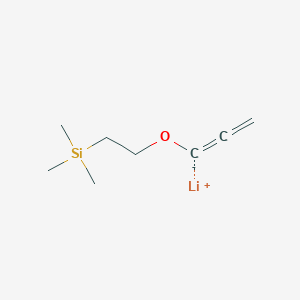
methanone](/img/structure/B14180864.png)

